molecular formula C₂₁H₂₉D₃O₂ B1155368 Methyl Eicosapentaenoate-D3

Methyl Eicosapentaenoate-D3

Numéro de catalogue: B1155368
Poids moléculaire: 319.5
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl eicosapentaenoate-D3 (C₂₁H₃₁D₃O₂) is a deuterated derivative of methyl eicosapentaenoate, an esterified form of the omega-3 fatty acid eicosapentaenoic acid (EPA). The incorporation of three deuterium atoms at specific positions enhances its utility as a stable isotope-labeled internal standard in quantitative lipidomics and pharmacokinetic studies. This compound is particularly valuable for tracing EPA metabolism in vivo, enabling precise measurement of EPA-derived metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Propriétés

Formule moléculaire

C₂₁H₂₉D₃O₂

Poids moléculaire

319.5

Synonymes

(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester-D3; _x000B_(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester-D3;  all-cis- 5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester-D3;  Methyl 5Z,8Z,11Z,14Z,17Z-Eicosapentaenoate-D3;  Methyl all

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methyl eicosapentaenoate-D3 belongs to the broader class of fatty acid methyl esters (FAMEs). Below is a comparative analysis with analogous compounds, emphasizing structural, analytical, and functional distinctions.

Structural Features
Compound Name Carbon Chain Double Bonds Functional Groups Deuterium Labeling
Methyl eicosapentaenoate-D3 C20 5 Methyl ester, omega-3 Yes (3D)
Sandaracopimaric acid methyl ester C20 2 Diterpenoid methyl ester No
Ethyl linolenate C18 3 Ethyl ester, omega-3 No
Methyl palmitate C16 0 Saturated methyl ester No



Key Observations :

  • Chain Length and Unsaturation: Methyl eicosapentaenoate-D3 (C20:5) has a longer polyunsaturated backbone compared to ethyl linolenate (C18:3) and methyl palmitate (C16:0), which impacts lipid solubility and metabolic pathways.
  • Deuterium Labeling: Unlike non-deuterated FAMEs, the D3 label in methyl eicosapentaenoate-D3 minimizes isotopic interference in MS analysis, improving quantification accuracy .
  • Biosynthetic Origin: Sandaracopimaric acid methyl ester, a diterpenoid, diverges structurally from EPA-derived esters, reflecting distinct biological roles in plant resins vs. animal lipid metabolism .
Analytical Differentiation
Technique Methyl Eicosapentaenoate-D3 Comparable Compounds (e.g., Methyl Palmitate)
GC-MS Requires derivatization; deuterium shifts retention time minimally. Directly analyzable; distinct retention times based on saturation .
NMR Deuterium atoms alter ¹H NMR signals (e.g., suppressed peaks at ~0.9–1.7 ppm). Non-deuterated esters show characteristic methyl/methylene resonances .
HPLC Co-elutes with non-deuterated EPA esters but distinguishable via MS/MS. Separated based on polarity (e.g., methyl palmitate elutes earlier) .

Challenges and Limitations

  • Synthetic Complexity : Deuterium labeling increases synthesis costs, limiting large-scale applications.
  • Analytical Overlap: Co-elution with endogenous EPA esters necessitates high-resolution MS for differentiation .

Q & A

Q. What are the established synthesis protocols for Methyl Eicosapentaenoate-D3, and how is isotopic purity validated?

Methyl Eicosapentaenoate-D3 is synthesized via esterification of eicosapentaenoic acid (EPA) with deuterated methanol under acidic catalysis. Isotopic purity (>98% deuterium incorporation) is validated using:

  • Nuclear Magnetic Resonance (NMR) : To confirm deuterium placement and rule out isotopic scrambling.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For quantification of deuterated vs. non-deuterated species via distinct mass-to-charge ratios.
    Standard protocols recommend repeating synthesis batches under inert atmospheres to minimize oxidation .

Q. How is Methyl Eicosapentaenoate-D3 utilized as an internal standard in lipidomic studies?

As a deuterated analog, it serves as a stable isotope-labeled internal standard (SIL) to:

  • Normalize matrix effects during LC-MS/MS by spiking known concentrations into biological samples.
  • Quantify endogenous EPA via calibration curves, leveraging the mass shift between deuterated and non-deuterated ions.
    Methodological best practices include verifying SIL stability under extraction conditions (e.g., solid-phase extraction pH) and confirming no endogenous interference .

Q. What analytical techniques are optimal for detecting Methyl Eicosapentaenoate-D3 in complex biological matrices?

  • LC-MS/MS with Multiple Reaction Monitoring (MRM) : Targets specific precursor-to-product ion transitions (e.g., m/z 331 → 283 for EPA derivatives).
  • Gas Chromatography (GC-MS) with derivatization : Methylation or silylation improves volatility for EPA-D3 separation.
    Validation requires assessing recovery rates, limit of detection (LOD), and intra-day/inter-day precision using spiked plasma/liver homogenates .

Advanced Research Questions

Q. How can experimental designs address inter-individual variability in pharmacokinetic studies of Methyl Eicosapentaenoate-D3?

  • Controlled dietary regimens : Standardize baseline EPA intake to minimize confounding.
  • Crossover trials : Compare deuterated tracer kinetics in the same subjects under different conditions.
  • Population pharmacokinetic modeling : Use nonlinear mixed-effects models (NONMEM) to quantify variability sources (e.g., age, CYP450 polymorphisms) .

Q. How should researchers resolve contradictions in reported bioavailability data for Methyl Eicosapentaenoate-D3 across studies?

  • Systematic review frameworks : Apply PRISMA guidelines to assess heterogeneity in dosing, sample preparation, and analytical methods.
  • Meta-regression : Test covariates like lipid matrix composition (e.g., triglyceride vs. phospholipid emulsions) impacting absorption.
  • Sensitivity analysis : Exclude outliers due to methodological deviations (e.g., improper SIL storage) .

Q. What strategies ensure reproducibility in deuterated lipid tracer studies?

  • Detailed SOPs : Document synthesis conditions (e.g., reaction time, temperature), storage (-80°C under argon), and LC-MS parameters.
  • Open-data practices : Share raw mass spectra and chromatograms in repositories like MetaboLights.
  • Inter-laboratory validation : Collaborate to replicate key findings using harmonized protocols .

Q. How can researchers formulate testable hypotheses for Methyl Eicosapentaenoate-D3’s role in specialized pro-resolving mediator (SPM) pathways?

  • Tracer studies : Administer EPA-D3 to cell cultures or animal models, then quantify deuterated SPMs (e.g., resolvins) via MRM.
  • Knockout models : Compare SPM synthesis in COX-2-deficient vs. wild-type systems.
  • Computational docking : Predict EPA-D3 binding affinities to enzymes like 5-lipoxygenase using molecular dynamics simulations .

Q. What experimental controls are critical for assessing isotopic effects in Methyl Eicosapentaenoate-D3 metabolism?

  • Non-deuterated controls : Compare reaction rates (e.g., β-oxidation) in parallel assays.
  • pH/temperature trials : Test deuterium kinetic isotope effects (KIE) under varying physiological conditions.
  • Enzyme inhibition : Use pan-lipase inhibitors to distinguish enzymatic vs. non-enzymatic hydrolysis .

Q. How can multi-omics approaches (e.g., lipidomics, transcriptomics) be integrated to study Methyl Eicosapentaenoate-D3’s metabolic fate?

  • Correlative analysis : Pair LC-MS lipid profiles with RNA-seq data to identify enzymes co-expressed with deuterated metabolites.
  • Pathway enrichment tools : Use platforms like MetaboAnalyst or KEGG to map deuterated EPA into anti-inflammatory pathways.
  • Network modeling : Construct gene-metabolite interaction networks using Gaussian graphical models .

Q. Methodological Resources

  • Data repositories : MetaboLights (MTBLS accession datasets for lipidomic workflows).
  • Statistical tools : R packages nlme for mixed-effects modeling, metafor for meta-analysis.
  • Protocol templates : COSMOS-E guidelines for systematic reviews of observational studies .

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